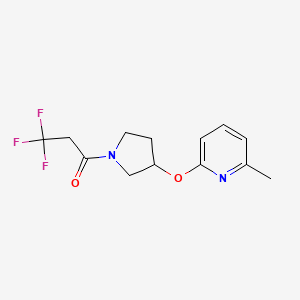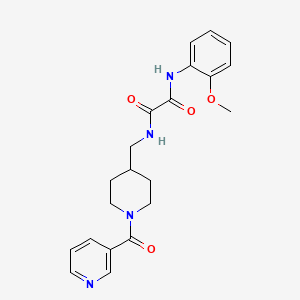
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a versatile molecule for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Coupling with Benzamide: The final step involves coupling the sulfonamide intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in receptor binding studies.
Medicine
Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, allowing the compound to inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: shares similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole.
Benzamide derivatives: Compounds like 3-(2,5-dioxopyrrolidin-1-yl)benzamide are structurally similar and may share some biological activities.
Uniqueness
What sets this compound apart is its combination of a pyrimidine ring with a sulfonamide and benzamide moiety. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-14-12-15(2)25-23(24-14)27-34(32,33)19-8-6-17(7-9-19)26-22(31)16-4-3-5-18(13-16)28-20(29)10-11-21(28)30/h3-9,12-13H,10-11H2,1-2H3,(H,26,31)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILQCOSWIDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)
![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![N-{[5-(butylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2870496.png)

![1-(6-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2870499.png)
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![4-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2870506.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2870507.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2870508.png)

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2870511.png)

